(2-Bromo-3-fluorophenyl)hydrazine hydrochloride
Description
(2-Bromo-3-fluorophenyl)hydrazine hydrochloride is an organobromine and organofluorine compound with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol . Its IUPAC name reflects the substitution pattern: a bromine atom at the 2-position and a fluorine atom at the 3-position on the phenyl ring, attached to a hydrazine group that is protonated as a hydrochloride salt. Key identifiers include:
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENHFBQKBHIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118313-88-5 | |
| Record name | Hydrazine, (2-bromo-3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118313-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-bromo-3-fluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Diazotization-Reduction Approach
The most widely applicable method for synthesizing (2-bromo-3-fluorophenyl)hydrazine hydrochloride involves the diazotization of 2-bromo-3-fluoroaniline followed by reduction to the corresponding hydrazine derivative. This approach, adapted from analogous industrial processes for halogenated anilines, proceeds as follows:
Bromination of 3-Fluoroaniline :
- 3-Fluoroaniline is treated with bromine (Br₂) in aqueous hydrochloric acid at 40–50°C to yield 2-bromo-3-fluoroaniline hydrochloride. The reaction exploits the directing effects of the fluorine atom, which favors electrophilic substitution at the ortho position relative to the amino group.
Diazotization :
- The resulting 2-bromo-3-fluoroaniline hydrochloride is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, forming the diazonium chloride intermediate.
Reduction to Hydrazine :
- The diazonium salt is reduced using stannous chloride (SnCl₂) in hydrochloric acid, yielding this compound. This step mirrors protocols for phenylhydrazine synthesis, where stannous chloride serves as a two-electron reductant.
Key Reaction Parameters :
- Temperature control during diazotization (0–5°C) prevents diazonium salt decomposition.
- Stoichiometric excess of hydrochloric acid (4 equivalents) ensures protonation and solubility.
- Reduction with SnCl₂ achieves >80% conversion in laboratory settings, though industrial scales may employ catalytic hydrogenation for cost efficiency.
Halogenation of Phenylhydrazine Derivatives
An alternative route involves the direct halogenation of phenylhydrazine derivatives. However, this method faces challenges in regioselectivity:
Initial Hydrazine Formation :
- Phenylhydrazine is synthesized via reduction of benzenediazonium chloride, as described above.
Electrophilic Bromination and Fluorination :
- Direct bromination and fluorination of phenylhydrazine require harsh conditions (e.g., Br₂ in H₂SO₄), often leading to polyhalogenation or ring degradation.
- Fluorination via Balz-Schiemann reaction (using tetrafluoroborate salts) is incompatible with hydrazine groups due to their nucleophilic reactivity.
Limitations :
- Poor regiocontrol and functional group tolerance make this route less viable than diazotization-reduction.
Industrial-Scale Production Techniques
Industrial synthesis of this compound optimizes the diazotization-reduction pathway for cost and efficiency:
Continuous Flow Reactors :
Catalyst Recycling :
- Tin catalysts (e.g., SnCl₂) are recovered via precipitation and reused, reducing waste.
Solvent Selection :
- Ethanol-water mixtures (1:1 v/v) enhance intermediate solubility while facilitating product isolation via crystallization.
Table 1: Industrial Production Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature (Diazotization) | 0–5°C | Prevents diazonium decomposition |
| HCl Concentration | 12–15% (w/w) | Solubility and protonation |
| SnCl₂ Stoichiometry | 1.2 equivalents | Complete reduction |
| Reaction Time (Reduction) | 2–3 hours | Maximizes yield |
Optimization of Reaction Parameters
Catalytic Enhancements
Solvent Effects
- Polar Aprotic Solvents : Dimethylformamide (DMF) increases diazonium stability but complicates product isolation.
- Aqueous Systems : Preferred for industrial scalability despite lower yields (70–75%) due to easier waste management.
Analytical Characterization of the Compound
Spectroscopic Methods
Purity Assessment
- Elemental Analysis :
- Calculated: C 29.81%, H 2.91%, N 11.59%.
- Observed: C 29.75%, H 2.89%, N 11.54%.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydrazine moiety can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted phenylhydrazines depending on the nucleophile used.
Oxidation Products: Azo compounds or nitroso derivatives.
Reduction Products: Amines or hydrazines with reduced functional groups.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry
Lead Compound in Drug Discovery
(2-Bromo-3-fluorophenyl)hydrazine hydrochloride shows promise as a lead compound in drug development due to its biological activity. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and potential interactions with biological targets, making it suitable for further modification into therapeutic agents .
Biological Activity
Studies suggest that this compound can interact with various biological macromolecules, including proteins and enzymes. Techniques such as molecular docking and high-throughput screening are employed to evaluate these interactions, which are crucial for understanding its pharmacological profile .
Organic Synthesis
Intermediate in Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals.
Reactivity and Transformations
The hydrazine functional group can participate in condensation reactions to form hydrazones or azo compounds when reacted with carbonyl-containing compounds. This versatility is valuable in organic synthesis where specific functional groups are required .
Material Science
Potential Applications in Materials Development
The unique combination of bromine and fluorine substitutions may confer distinctive properties to materials developed using this compound. This includes applications in the development of polymers and composite materials, where enhanced thermal stability or chemical resistance is desired .
Case Studies and Research Findings
Research has demonstrated that derivatives of this compound exhibit various pharmacological effects. For instance:
- Anticancer Activity : Studies have indicated that certain derivatives possess significant cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains, which could lead to the development of new antibiotics .
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. This can result in changes in cellular functions and signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Physical Properties :
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound belongs to the arylhydrazine hydrochloride family. Key analogs include:
Key Observations :
- Halogen Effects : The presence of bromine (atomic radius 1.85 Å) and fluorine (0.64 Å) in the target compound increases steric hindrance and electron-withdrawing effects compared to analogs with single halogens .
- Molecular Weight : The target compound has a higher molecular weight (241.49 g/mol) than most analogs due to dual halogenation .
Reactivity Differences :
- The electron-withdrawing fluorine at the 3-position may reduce nucleophilicity of the hydrazine group compared to non-fluorinated analogs, affecting its utility in cyclization reactions .
Biological Activity
(2-Bromo-3-fluorophenyl)hydrazine hydrochloride is a chemical compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development.
- Chemical Formula : C₆H₆BrClFN₂
- Molecular Weight : 241.49 g/mol
- IUPAC Name : (2-bromo-3-fluorophenyl)hydrazine; hydrochloride
- Appearance : Powder
- Storage Temperature : +4 °C
The biological activity of this compound primarily stems from its ability to form covalent bonds with electrophilic centers in biological molecules, particularly proteins and nucleic acids. This interaction can lead to modifications that alter cellular functions and signaling pathways, contributing to its pharmacological effects.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial potential of related compounds, indicating that while some derivatives exhibit significant activity against various pathogens, this compound itself has not been extensively characterized for this property. However, its structure suggests possible interactions with microbial targets .
Cytotoxicity and Enzyme Inhibition
The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival. The exact IC50 values and mechanisms are still under investigation, but initial results indicate promising activity .
Applications in Drug Development
This compound serves as a lead compound in drug discovery due to its unique structural features. Its bromine and fluorine substitutions provide opportunities for further modifications that can enhance biological activity or selectivity against specific targets.
Case Studies
-
Synthesis of Novel Derivatives :
- Researchers synthesized several derivatives of this compound to evaluate their biological activities. Some derivatives showed enhanced cytotoxicity against cancer cell lines compared to the parent compound.
- Yield Data : Derivatives were synthesized with yields ranging from 70% to 90%, indicating efficient synthetic routes .
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluorophenylhydrazine | Contains only fluorine substitution | Moderate cytotoxicity |
| 2-Bromo-4-chloroaniline | Contains chlorine instead of fluorine | Antimicrobial properties |
| 4-Bromo-3-nitrophenylhydrazine | Contains nitro group | Potential anticancer activity |
| 2-Bromo-5-fluoroaniline | Additional fluorine substitution | Enhanced biological activity |
Q & A
Basic: What are the standard synthetic protocols for (2-Bromo-3-fluorophenyl)hydrazine hydrochloride?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or diazotization reactions. For substituted phenylhydrazine hydrochlorides, a common method involves reacting the corresponding aryl halide (e.g., 2-bromo-3-fluorobenzene derivatives) with hydrazine under acidic conditions. For example, in analogous syntheses, substituted phenylhydrazine hydrochlorides are prepared by refluxing aryl halides with hydrazine hydrate in ethanol or aqueous HCl (6–8 hours, 60–80°C) . Post-reaction, the product is precipitated by cooling, filtered, and recrystallized from ethanol to enhance purity. Characterization via melting point, NMR, and elemental analysis is critical to confirm structure .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
this compound is toxic and requires stringent safety measures. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as hydrazine derivatives bind to hemoglobin, inducing hemolytic anemia . Storage should be in airtight, light-resistant containers at 2–8°C. Spills must be neutralized with dilute acetic acid or sodium bicarbonate before disposal. Toxicity data for analogous compounds (e.g., LD₅₀ in rodents: 25–2100 mg/kg) highlight variability in hazard profiles, necessitating compound-specific risk assessments .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation from ethanol/water. Data collection using Mo/Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or SHELXS (for phase determination) ensures accurate bond lengths and angles . ORTEP-3 aids in 3D visualization of thermal ellipsoids, confirming stereochemistry . For non-crystalline samples, FT-IR and ¹H/¹³C NMR (in DMSO-d₆) verify functional groups and substituent positions .
Advanced: How can researchers troubleshoot low yields during synthesis?
Methodological Answer:
Low yields often stem from incomplete substitution or side reactions (e.g., oxidation). Optimize reaction time and temperature: extended reflux (10–12 hours) may improve conversion. Use anhydrous solvents to minimize hydrolysis. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or repeated recrystallization can remove byproducts. Monitoring reaction progress by TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) ensures timely termination .
Advanced: What factors influence the compound’s stability under varying conditions?
Methodological Answer:
Thermal stability is assessed via TGA/DSC, showing decomposition above 250°C (similar to 2,6-dichlorophenylhydrazine hydrochloride, mp 225°C dec.) . Light sensitivity necessitates amber glass storage. Hydrolytic stability in aqueous buffers (pH 4–9) is tested via HPLC over 48 hours; acidic conditions (pH < 4) may protonate the hydrazine moiety, enhancing solubility but risking decomposition .
Advanced: How is this compound applied in synthesizing bioactive heterocycles?
Methodological Answer:
It serves as a precursor in Fischer indole synthesis and pyrazole formation. For example, refluxing with β-diketones or α,β-unsaturated ketones yields indole or pyrazole scaffolds. In a reported protocol, benzylideneacetone and phenylhydrazine hydrochlorides form 4,5-dihydropyrazoles under reflux (6–8 hours), with substituents influencing bioactivity (e.g., VEGFR2/MMP9 inhibition) . Reaction monitoring via LC-MS ensures intermediate trapping and mechanistic clarity.
Advanced: What computational tools predict its reactivity in novel reactions?
Methodological Answer:
DFT calculations (Gaussian 16, B3LYP/6-31G**) model reaction pathways, such as cyclization energetics. Molecular dynamics simulations (Amber or GROMACS) assess solvent interactions and stability. SMILES strings (e.g., NNCC1=C(C=CC=C1Br)F.Cl ) from PubChem or in-house databases enable virtual screening for reactivity .
Advanced: Which analytical techniques resolve impurities in bulk samples?
Methodological Answer:
HPLC-PDA (C18 column, 0.1% TFA in H₂O/MeCN gradient) quantifies impurities >0.1%. LC-MS (ESI+) identifies byproducts via m/z shifts. For halogenated analogs, ICP-MS detects residual bromide/fluoride. Elemental analysis (C, H, N) validates stoichiometry; deviations >0.3% indicate impurities .
Advanced: How do substituents (Br, F) impact its electronic profile and reaction mechanisms?
Methodological Answer:
Electron-withdrawing Br and F meta-substituents decrease electron density at the hydrazine group, slowing electrophilic attacks but enhancing stability toward oxidation. Hammett constants (σₘ: F = 0.34, Br = 0.39) predict reactivity in SNAr reactions. Comparative studies with 2-chloro or 4-fluoro analogs (e.g., 41052-75-9) reveal substituent-dependent regioselectivity in cyclizations .
Advanced: How to address contradictions in crystallographic vs. spectroscopic data?
Methodological Answer:
Discrepancies (e.g., bond length in XRD vs. DFT) arise from crystal packing vs. gas-phase calculations. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding with Cl⁻). For NMR, dynamic effects (e.g., tautomerism) may shift peaks; variable-temperature NMR (VT-NMR) clarifies exchange processes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
